N-(3-hydroxypropyl)propanamide

Description

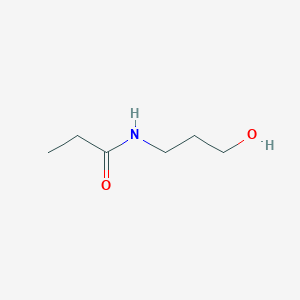

N-(3-hydroxypropyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group attached to the third carbon of the propyl chain, which is connected to the amide group

Properties

CAS No. |

10601-74-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)propanamide |

InChI |

InChI=1S/C6H13NO2/c1-2-6(9)7-4-3-5-8/h8H,2-5H2,1H3,(H,7,9) |

InChI Key |

ZSSOONKGCDIKMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing N-(3-hydroxypropyl)propanamide involves the condensation reaction between propanoic acid and 3-aminopropanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Amidation Reaction: Another method involves the amidation of 3-hydroxypropylamine with propanoic acid. This reaction can be catalyzed by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve the yield and efficiency of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-hydroxypropyl)propanamide can undergo oxidation reactions where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of N-(3-oxopropyl)propanamide.

Reduction: The compound can also undergo reduction reactions, particularly the reduction of the amide group to form the corresponding amine, N-(3-hydroxypropyl)propylamine.

Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: N-(3-oxopropyl)propanamide

Reduction: N-(3-hydroxypropyl)propylamine

Substitution: N-(3-halopropyl)propanamide or N-(3-alkoxypropyl)propanamide

Scientific Research Applications

Chemistry: N-(3-hydroxypropyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is studied for its potential as a building block for the synthesis of biologically active molecules. It can be used to create derivatives that may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry: In industrial applications, this compound is used as a precursor for the production of polymers, surfactants, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)propanamide depends on its specific application and the target it interacts with. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Propanamide: A simple amide with a similar structure but lacking the hydroxyl group.

N-(2-hydroxyethyl)propanamide: Similar to N-(3-hydroxypropyl)propanamide but with the hydroxyl group attached to the second carbon.

N-(3-hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness: this compound is unique due to the presence of the hydroxyl group on the third carbon of the propyl chain. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.

Biological Activity

N-(3-hydroxypropyl)propanamide, also known as 3-[(3-hydroxypropyl)amino]propanamide, is an organic compound characterized by its amine and hydroxyl functional groups. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H14N2O2

- Molecular Weight : 146.19 g/mol

- CAS Number : 1040687-70-4

The presence of both amine and hydroxyl groups enhances the compound's solubility and interaction with biological molecules, facilitating its engagement with various biological targets.

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways.

- Hydrogen Bonding : The functional groups allow for hydrogen bonding and hydrophobic interactions with biological targets.

Pharmacological Properties

Research indicates that this compound demonstrates several pharmacological activities:

- Antimicrobial Activity : Effective against various bacterial strains, including E. coli and S. aureus.

- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines such as TNF-alpha in vitro.

- Cytotoxicity Against Cancer Cells : Exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in cancer cell lines.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Cytotoxicity | IC50 values < 30 µM in MCF-7 cell line |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | < 30 | |

| N-(3-Amino-2-hydroxypropyl)benzamide | Antimicrobial | 25 | |

| N-(4-Hydroxyphenyl)propanamide | Anti-inflammatory | 15 |

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential for therapeutic applications in infectious diseases.

Anti-inflammatory Research

In vitro experiments demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines by macrophages. This suggests a mechanism by which it could be utilized in conditions characterized by chronic inflammation.

Cancer Cell Studies

Recent studies involving various cancer cell lines (MCF-7, HeLa) revealed that this compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. These findings suggest further exploration into its mechanism could reveal novel therapeutic pathways for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.